Salicyl-AMS

Descripción general

Descripción

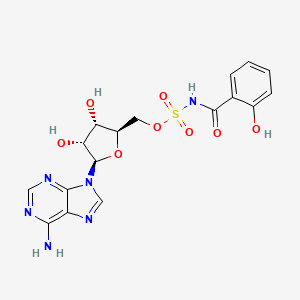

Salicyl-AMS is a mycobactin biosynthesis inhibitor. It can inhibit the growth of M. tuberculosis in vitro under iron-limited conditions .

Synthesis Analysis

The synthesis of Salicyl-AMS has been described in several studies. It involves a multigram synthesis process that provides Salicyl-AMS as its sodium salt in three synthetic steps followed by a two-step salt formation process . The synthesis proceeds in 11.6% overall yield from commercially available adenosine 2’,3’-acetonide and provides highly purified material .Molecular Structure Analysis

The crystal structure of the pyochelin adenylation domain PchD was solved to 2.11 Å when co-crystallized with the adenylation inhibitor Salicyl-AMS . In the structures, PchD adopts the adenylation conformation, similar to that reported for AB3403 from Acinetobacter baumannii .Chemical Reactions Analysis

Salicyl-AMS is known to inhibit the adenylation enzyme PchD. The structure of PchD when co-crystallized with Salicyl-AMS reveals important active site contacts with the ligands . A derivative of Salicyl-AMS was designed and synthesized with a cyano group at C4 that could extend towards Cys250 with the expectation of covalent bond formation .Physical And Chemical Properties Analysis

Salicyl-AMS has the molecular formula C17H18N6O8S and a molecular weight of 466.43 . It is a solid compound that is soluble in DMSO .Aplicaciones Científicas De Investigación

Antibiotic Lead Compound

Salicyl-AMS is a potent inhibitor of bacterial salicylate adenylation enzymes . It’s a promising lead compound for the treatment of tuberculosis . An optimized, multigram synthesis is presented, which provides Salicyl-AMS as its sodium salt in three synthetic steps followed by a two-step salt formation process .

Inhibitor of Bacterial Siderophore Biosynthesis

Salicyl-AMS is used in bacterial siderophore biosynthesis . Siderophores are iron-chelating compounds that are secreted by microorganisms and plants to extract iron from the environment. By inhibiting this process, Salicyl-AMS can potentially limit the growth of bacteria.

Treatment of Tuberculosis

Salicyl-AMS is a promising lead compound for the treatment of tuberculosis . Tuberculosis is a serious infectious disease caused by the bacterium Mycobacterium tuberculosis, and new treatments are urgently needed due to the rise of drug-resistant strains.

Inhibitor of MbtA Enzyme

MbtA plays a pivotal role in initiating mycobactin biosynthesis through two sequential reactions . First, it catalyzes the activation of salicylic acid, forming salicyl-adenosine monophosphate (Sal-AMP), and then, it transfers Sal-AMP to the phosphopantetheinylation domain of MbtB . Salicyl-AMS is a potent inhibitor of MbtA .

Drug Repurposing

In silico drug repurposing studies have identified Salicyl-AMS as a potential inhibitor of MbtA . This computational approach provides a swift and cost-effective method for identifying new MbtA inhibitors, which can subsequently undergo validation through experimental assays .

Structure-Activity Studies

Salicyl-AMS has been the focus of multiple structure–activity studies . These studies aim to understand the relationship between the chemical structure of Salicyl-AMS and its biological activity, which is crucial for the development of more effective drugs.

Direcciones Futuras

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O8S/c18-14-11-15(20-6-19-14)23(7-21-11)17-13(26)12(25)10(31-17)5-30-32(28,29)22-16(27)8-3-1-2-4-9(8)24/h1-4,6-7,10,12-13,17,24-26H,5H2,(H,22,27)(H2,18,19,20)/t10-,12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABYITLYKSVAAD-CNEMSGBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NS(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301345783 | |

| Record name | 5'-O-[(2-Hydroxybenzoyl)sulfamoyl]adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salicyl-AMS | |

CAS RN |

863238-55-5 | |

| Record name | 5'-O-[(2-Hydroxybenzoyl)sulfamoyl]adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680669.png)

![(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazin-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680674.png)

![2-[2-(Tert-butylamino)-1-hydroxyethyl]-7-ethyl-1-benzofuran-4-ol](/img/structure/B1680680.png)

![4-[3-(2,6-Dimethylpyridin-4-yl)phenyl]-7-methyl-8-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B1680687.png)

![4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide](/img/structure/B1680688.png)